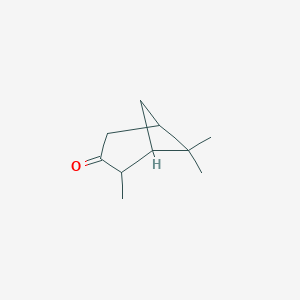

3-Pinanone

Description

Structure

3D Structure

Properties

CAS No. |

15358-88-0 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |

InChI |

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3 |

InChI Key |

MQPHVIPKLRXGDJ-UHFFFAOYSA-N |

SMILES |

CC1C2CC(C2(C)C)CC1=O |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1=O |

density |

0.963-0.969 |

Other CAS No. |

547-60-4 18358-53-7 30469-22-8 15358-88-0 |

physical_description |

Colourless liquid; Cedar camphor aroma |

solubility |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Synonyms |

pinocamphone pinocamphone, (1alpha,2beta,5alpha)-isomer pinocamphone, (1S-(1alpha,2beta,5alpha))-isome |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Carbonyl Group

The carbonyl group in 3-pinanone and 2-hydroxy-3-pinanone is a primary site for various chemical transformations, including nucleophilic additions and condensations, often leading to the formation of new carbon-carbon bonds or functional group interconversions.

Chiral ketimine derivatives derived from 2-hydroxy-3-pinanone are widely employed as templates for enantioselective alkylation reactions. 2-Hydroxy-3-pinanone serves as an effective chiral auxiliary, directing the stereochemical outcome of these reactions. The process typically involves the condensation of 2-hydroxy-3-pinanone with an aminomethyl pyridine, such as 3-(aminomethyl)pyridine, to form a chiral ketimine. This ketimine is subsequently deprotonated using a strong base, followed by reaction with an appropriate alkyl halide. google.combocsci.com

This methodology has been successfully applied to the enantioselective synthesis of α-amino acids and various pharmaceutically active compounds, including the minor tobacco alkaloids nornicotine, anabasine, and anatabine. google.combocsci.comresearchgate.netacs.org For instance, the synthesis of (S)-(-)-nornicotine and (R)-(+)-nornicotine achieved enantiomeric excesses (ee values) of 91% and 81%, respectively. bocsci.com The diastereoselectivity in these alkylation reactions is not always dependent on the nature of the alkyl halides. researchgate.net In some instances, Lewis acid catalysts, such as TiCl₄ or BF₃, are necessary for the efficient formation of the initial Schiff base. researchgate.net

Table 1: Representative Alkylation Reactions Utilizing 2-Hydroxy-3-Pinanone Ketimine Derivatives

| Chiral Auxiliary Source | Alkylating Agent | Product Class | Enantiomeric Excess (ee) | Reference |

| 2-Hydroxy-3-Pinanone | Alkyl halides | α-Amino acids | High (general) | google.comresearchgate.net |

| 2-Hydroxy-3-Pinanone | Halogenoalkanes | Nornicotine | 91% ((S)-(-)), 81% ((R)-(+)) | bocsci.com |

| 2-Hydroxy-3-Pinanone | Halogenoalkenes | Anabasine, Anatabine | High (general) | bocsci.com |

2-Hydroxy-3-pinanone plays a significant role as a chiral auxiliary in aldol (B89426) condensation reactions, facilitating the stereoselective formation of β-hydroxy-α-amino acids and other complex structures. Schiff bases derived from 2-hydroxy-3-pinanone and glycine (B1666218) ethyl ester are particularly effective in these transformations. researchgate.net

These aldol reactions, often mediated by titanium complexes, proceed with high diastereo- and enantioselectivity, yielding aldol adducts that can be hydrolyzed to produce β-hydroxy-α-amino acids. researchgate.net This approach has been instrumental in the synthesis of important biomolecules and their analogs, such as sphingosine (B13886), sphinganines, and phytosphingosines. In these syntheses, aldol condensations involving an iminoglycinate bearing a 2-hydroxy-3-pinanone group as a chiral auxiliary and an appropriate aldehyde resulted in excellent enantioselectivity, generating (2S,3R)-D-erythro structures in good yields. bocsci.comresearchgate.net Furthermore, 2-hydroxy-3-pinanone has been employed in the stereocontrolled synthesis of the (S)- and (R)-enantiomers of ACPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). bocsci.com

A notable chemoselective method for the hydrosilylation of ketones has been developed, employing triphenylsilane (B1312308) in conjunction with a catalyst derived from Ni(COD)₂ and the N-heterocyclic carbene IMes. nih.govnih.gov A key feature of this method is its high chemoselectivity, where free hydroxyl functionalities remain largely unaffected, allowing for the selective conversion of hydroxyketones into mono-protected diols. The protecting group is exclusively installed on the hydroxyl group originating from the ketone. nih.govnih.gov

When applied to 2-hydroxy-3-pinanone, this hydrosilylation reaction demonstrates high diastereoselectivity. It yields the mono-protected syn-diol derivative with a significant 13:1 ratio over the anti diastereomer, as a minor component of the reaction mixture. nih.gov This process typically proceeds in high yields, offering a streamlined one-step procedure for such transformations. nih.govnih.gov

Table 2: Chemoselective Hydrosilylation of 2-Hydroxy-3-Pinanone

| Substrate | Hydrosilylating Agent | Catalyst System | Major Product Diastereomer | Ratio (syn:anti) | Reference |

| 2-Hydroxy-3-Pinanone | Triphenylsilane (Ph₃SiH) | Ni(COD)₂/IMes | Mono-protected syn-diol | 13:1 | nih.gov |

Functionalization and Derivatization

Beyond direct reactions at the carbonyl, this compound and its derivatives undergo various functionalization and derivatization reactions, expanding their utility as synthetic intermediates.

A new series of 4-arylidene-2-hydroxy-3-pinanones has been synthesized, typically starting from (-)-α-pinene. researchgate.netsioc-journal.cn The initial step involves the selective oxidation of (-)-α-pinene with potassium permanganate (B83412) to yield (+)-2-hydroxy-3-pinanone. sioc-journal.cn This intermediate is then reacted with various aromatic aldehydes, such as benzaldehyde, p-methylbenzaldehyde, p-methoxybenzaldehyde, p-hydroxybenzaldehyde, p-chlorobenzaldehyde, p-nitrobenzaldehyde, and furfural. These condensation reactions are catalyzed by alkali catalysts, leading to the formation of optically active 4-arylidene-2-hydroxy-3-pinanones. researchgate.netsioc-journal.cn

The structures of these newly synthesized compounds are rigorously confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, GC-MS, and FT-IR. sioc-journal.cn Research findings indicate that some of these 4-arylidene-2-hydroxy-3-pinanones exhibit promising ultraviolet absorption characteristics. For example, specific compounds demonstrate good absorbency as UV-B type absorbents, while others function as both long-wave (UVA) and medium-wave (UVB) absorbents. sioc-journal.cn

Table 3: Examples of 4-Arylidene-2-Hydroxy-3-Pinanones and their UV Absorption Properties

| Aromatic Aldehyde Used | Product Type (4-Arylidene-2-Hydroxy-3-Pinanone) | UV Absorption Characteristics | Reference |

| Benzaldehyde | Compound 'a' | Good UV-B absorbent | sioc-journal.cn |

| p-Methylbenzaldehyde | Compound 'b' | Good UV-B absorbent | sioc-journal.cn |

| p-Methoxybenzaldehyde | Compound 'c' | UVA and UVB absorbent | sioc-journal.cn |

| p-Hydroxybenzaldehyde | Compound 'd' | UVA and UVB absorbent | sioc-journal.cn |

| p-Chlorobenzaldehyde | Compound 'e' | Good UV-B absorbent | sioc-journal.cn |

| p-Nitrobenzaldehyde | Compound 'f' | UVA and UVB absorbent | sioc-journal.cn |

| Furfural | Compound 'g' | UVA and UVB absorbent | sioc-journal.cn |

While 2-hydroxy-3-pinanone itself is a hydroxyketone rather than a tertiary alcohol, it is frequently a product of oxidative functionalization reactions involving pinane-derived diols. For instance, the oxidation of (+)-pinane-2,3-diol with dimethyldioxirane (B1199080) yields (-)-2-hydroxy-3-pinanone with high optical purity and retention of configuration. researchgate.net This transformation exemplifies a method for producing α-hydroxy ketones from 1,2-diols. researchgate.netresearchgate.net

Similarly, pinane-2α,3β-diol can be oxidized to 2-hydroxy-3-pinanone (also known as hydroxypinocamphone) using molybdenum peroxo complexes, which are known to catalyze the oxidation of secondary alcohols and 1,2-diols to α-hydroxy ketones. researchgate.net Furthermore, 2-hydroxy-3-pinanone has been identified as a co-product, albeit in low amounts, during the aqueous oxidation of terpenoic 1,2-diols, such as pinanediol, by hydroxyl radicals. acs.org These oxidative pathways highlight the synthetic routes to access 2-hydroxy-3-pinanone from more readily available pinane-derived diols.

Table 4: Oxidative Pathways to 2-Hydroxy-3-Pinanone

| Starting Material | Oxidizing Agent/Catalyst | Product (2-Hydroxy-3-Pinanone) | Yield/Selectivity | Reference |

| (+)-Pinane-2,3-diol | Dimethyldioxirane | (-)-2-Hydroxy-3-Pinanone | >97% optical yield | researchgate.net |

| Pinane-2α,3β-diol | Molybdenum peroxo complex | 2-Hydroxy-3-Pinanone | Efficient | researchgate.net |

| Pinanediol (aqueous oxidation) | Hydroxyl radical (OH) | 2-Hydroxy-3-Pinanone | Co-product (<7%) | acs.org |

Rearrangement Reactions Leading to Pinanone Derivatives

The bicyclic monoterpenoid scaffold of pinanone derivatives is inherently prone to various rearrangement reactions, particularly under acidic conditions, due to the presence of strained rings and the potential for carbocation formation. While this compound itself is a stable ketone, its derivatives, especially halogenated forms, readily undergo skeletal rearrangements leading to different bicyclic systems, notably those of the bornane series.

A significant example of such a rearrangement involves the brominated derivatives of this compound. Isopinocamphone (B82297), which is a specific stereoisomer of this compound (trans-3-Pinanone), serves as a key precursor in these transformations. Bromination of isopinocamphone, as well as cis-verbanone, using Meldrum's acid dibromide, yields 2α-Bromo-10β-pinan-3-one and 3α-Bromo-10β-pinanone with high selectivity, ranging from 92% to 98% nih.gov.

These brominated pinanone derivatives subsequently undergo acid-catalyzed rearrangements. The pinane (B1207555) structure, characterized by its bicyclo[3.1.1]heptane skeleton, rearranges into the bicyclo[2.2.1]heptane system, commonly known as the bornane scaffold nih.gov. Specifically, the rearrangement of 2α-Bromo-10β-pinan-3-one and 3α-Bromo-10β-pinanone leads to the formation of bromocamphor derivatives. The products identified from this rearrangement are a mixture of 6-endo-bromocamphor and 6-exo-bromocamphor, typically in a 5:1 ratio nih.gov.

The proposed mechanism for these rearrangements involves the formation of a carbonium ion (carbocation) at C2, or a concerted process involving the simultaneous transfer of a bromine atom from C2 to C4 and a proton from C4 to C2 nih.gov. Such carbocationic rearrangements are driven by the relief of ring strain inherent in the pinane system and the formation of more stable intermediates or products. This is a common theme in the chemistry of bicyclic terpenes, where the formation of carbocations often triggers skeletal reorganizations to produce less strained or more thermodynamically stable structures msu.edu.

The detailed research findings regarding the bromination and subsequent rearrangement are summarized in the table below.

Table 1: Bromination and Rearrangement of Pinanone Derivatives

| Starting Material | Brominating Agent | Brominated Pinanone Derivatives Formed | Selectivity (%) | Rearrangement Products | Ratio (endo:exo) |

| Isopinocamphone | Meldrum's acid dibromide | 2α-Bromo-10β-pinan-3-one, 3α-Bromo-10β-pinanone | 92–98 nih.gov | 6-endo-bromocamphor, 6-exo-bromocamphor | 5:1 nih.gov |

| cis-Verbanone | Meldrum's acid dibromide | 2α-Bromo-10β-pinan-3-one, 3α-Bromo-10β-pinanone | 92–98 nih.gov | 6-endo-bromocamphor, 6-exo-bromocamphor | 5:1 nih.gov |

This type of rearrangement, transforming a pinane skeleton into a bornane skeleton, highlights the dynamic nature of these bicyclic systems under specific reaction conditions and provides pathways for synthesizing structurally diverse terpenoid compounds.

Applications in Asymmetric Organic Synthesis

Development of Chiral Catalysts and Ligands Incorporating Pinanone Frameworks

The unique bicyclic framework of 3-pinanone and its derivatives renders them highly valuable scaffolds for the development of chiral catalysts and ligands in asymmetric organic synthesis. These compounds serve as effective chiral auxiliaries, directing the stereochemical outcome of various reactions to produce enantiomerically enriched products. The inherent rigidity and defined stereochemistry of the pinane (B1207555) skeleton contribute significantly to the high enantioselectivities observed in catalyzed transformations.

Research has extensively explored the utility of 2-hydroxy-3-pinanone, a key derivative, as a chiral auxiliary and a precursor for diverse chiral ligands chemimpex.comgoogle.comtandfonline.com. Its ability to influence stereoselective alkylation of ketimines underscores its importance in constructing complex chiral molecules google.com.

Detailed Research Findings:

The integration of pinanone frameworks into chiral catalysts and ligands has enabled highly enantioselective transformations across various reaction types:

1,3-Dipolar Cycloaddition Reactions: Chiral Lewis acid systems incorporating 2-hydroxy-3-pinanone have demonstrated remarkable efficacy in 1,3-dipolar cycloaddition reactions. For instance, the (+)-2-hydroxy-3-pinanone N–TiCl₄ system achieved outstanding enantiomeric excess (ee) values in cycloadditions involving acrylates bearing β-t-butyl, cyclohexyl, and 1,3-benzodioxol-5-yl groups. Similarly, high enantioselectivities were observed in reactions of (Z)-pent-2-en-1-yl esters mediated by N–Mg(OTf)₂ and N–TiCl₄ complexes rsc.orgresearchgate.netrsc.org. These findings highlight the capacity of pinanone-derived ligands to precisely control the stereochemistry of newly formed bonds.

Table 1: Enantioselectivity in 1,3-Dipolar Cycloaddition Reactions with Pinanone-Derived Ligands

| Ligand System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| (+)-2-hydroxy-3-pinanone N–TiCl₄ | Acrylates with β-t-butyl, cyclohexyl, 1,3-benzodioxol-5-yl groups | Outstanding | rsc.orgresearchgate.netrsc.org |

| (+)-2-hydroxy-3-pinanone N–Mg(OTf)₂ | (Z)-pent-2-en-1-yl esters | High | rsc.orgresearchgate.netrsc.org |

| (+)-2-hydroxy-3-pinanone N–TiCl₄ | (Z)-pent-2-en-1-yl esters | High | rsc.orgresearchgate.netrsc.org |

Asymmetric Addition of Dialkylzinc to Aldehydes: Pinane-based chiral aminodiols, synthesized from natural (−)-β-pinene, have been successfully applied as chiral catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes. These catalysts have yielded moderate to good enantioselectivities, achieving up to 87% ee for the resulting alcohols, such as 1-phenyl-1-propanol (B1198777) from benzaldehyde. Molecular modeling studies have provided insights into the catalytic pathway and the stereochemical outcome, interpreting the observed enantioselectivity in terms of competing reaction pathways mdpi.com.

Table 2: Enantioselectivity in Asymmetric Diethylzinc Addition to Aldehydes

| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Pinane-based aminodiols | Benzaldehyde | 1-phenyl-1-propanol | Up to 87% | mdpi.com |

Asymmetric Diels-Alder Reactions: Chiral imino-triphenylphosphine ligands derived from 2-hydroxy-3-pinanone derivatives have proven effective in palladium-catalyzed asymmetric Diels-Alder reactions, leading to products with considerably high enantioselectivity rsc.orgresearchgate.net. This demonstrates the versatility of pinanone scaffolds in constructing ligands for various metal-catalyzed cycloaddition processes.

Enantioselective Aldol (B89426) and Alkylation Reactions: Schiff bases derived from (+)(1R,2R,5R)-2-hydroxy-3-pinanone and glycine (B1666218) ethyl ester have been utilized in diastereo- and enantioselective aldol reactions. These reactions, controlled by titanium complexes, yield β-hydroxy-α-amino acids researchgate.net. Furthermore, ketimines of 2-hydroxy-3-pinanone have been employed for the enantioselective synthesis of α-amino acids and α-alkyl benzylamines google.com. Computational studies have elucidated the mechanism of asymmetric alkylation using chiral Schiff bases derived from 2-hydroxy-3-pinanone, emphasizing the role of lithium and THF ligands in controlling stereoselectivity researchgate.net.

Ruthenium-Catalyzed Reductions: Terpene amino alcohols derived from 2α-hydroxypinan-3-one have been investigated as enantioselective ligands in ruthenium-catalyzed reduction of acetophenone, showcasing their potential in asymmetric hydrogenation reactions researchgate.net.

The robust and accessible nature of this compound and its derivatives, coupled with their inherent chirality, positions them as valuable components in the ongoing development of highly efficient and selective chiral catalysts and ligands for a broad spectrum of asymmetric synthetic transformations.

Computational and Theoretical Investigations

Conformational Analysis of 3-Pinanone Stereoisomers

Computational studies have been instrumental in understanding the conformational landscape of this compound stereoisomers, particularly in relation to their behavior in mass spectrometry. Using AM1 quantum chemical methods, researchers have calculated the conformations of ions involved in the fragmentation pathways of 3-pinanones. gre.ac.uk

A notable example involves the rigid isomer pair, cis- and trans-3-pinanones (pinocamphone and isopinocamphone (B82297), respectively). These isomers exhibit distinct fragmentation patterns in their isobutane (B21531) chemical ionization (CI) mass spectra, a difference attributed to their unique conformations. gre.ac.ukgre.ac.uk Specifically, the mass spectrum of the cis isomer is predominantly characterized by the loss of H₂O (m/z 135), while the trans isomer's spectrum shows a dominant loss of C₂H₄O (m/z 109). gre.ac.ukgre.ac.uk It has been proposed that the protonation induced by isobutane CI does not significantly alter the ground-state conformation of these isomers. gre.ac.ukgre.ac.uk

From a structural perspective, trans-3-pinanone (pinocamphone) can be conceptualized as a flattened chair conformation of 2,4,4-trimethylcyclohexanone, whereas cis-3-pinanone (isopinocamphone) adopts a flattened boat-like form. oup.com The electron impact-induced fragmentation of 3-pinanones is demonstrably influenced by these conformational factors. For instance, the relative intensities of the m/z 83 and m/z 55 ions are reversed in the electron impact mass spectra of the cis and trans isomers, providing clear evidence of conformational bias on fragmentation pathways. oup.com

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies have been applied to unravel the intricate mechanisms of reactions involving this compound derivatives, particularly in asymmetric synthesis and mass spectrometric fragmentation.

Analysis of Effective Asymmetric Alkylation Utilizing Chiral Schiff Bases from 2-Hydroxy-3-Pinanone

Computational investigations, employing semi-empirical molecular orbital methods, have shed light on the mechanism of effective asymmetric alkylation reactions that utilize chiral Schiff bases derived from 2-hydroxy-3-pinanone. researchgate.netacs.orgresearchgate.net These studies have revealed that the stereoselectivity observed in these reactions is primarily governed by the influence of lithium and tetrahydrofuran (B95107) (THF) ligands. researchgate.netresearchgate.net The mechanism has been thoroughly elucidated through the development and analysis of a monomeric cluster model. researchgate.net

Chiral Schiff bases derived from 2-hydroxy-3-pinanone have proven to be highly effective chiral auxiliaries in various asymmetric syntheses. For example, they have been successfully employed in the asymmetric synthesis of α-amino acids, (S)-dolaphenine, and (S)-(+)-phosphinothricin. researchgate.netcapes.gov.brmolaid.comtandfonline.comscispace.comresearchgate.netfu-berlin.deacs.org Computational studies have further supported the hypothesis that the (+)-ketimine, formed from 2-hydroxy-3-pinanone, undergoes C-alkylation from the re face of the (-)-ketimine-lithium complex, leading to the exclusive formation of the S-isomer. uky.edu

Electron Impact-Induced Fragmentation Pathways and Conformational Influence

The electron impact-induced fragmentation pathways of 3-pinanones are significantly influenced by their molecular conformations. gre.ac.ukoup.com A major fragmentation pathway for pinane (B1207555) derivatives upon electron impact involves the cleavage of the cyclobutane (B1203170) bond, which is integral to a boat-cyclohexane moiety within the bicyclic structure. oup.com As previously noted, the distinct relative intensities of m/z 83 and m/z 55 ions in the electron impact mass spectra of cis- and trans-3-pinanones underscore the impact of conformation on these fragmentation processes. oup.com The postulation of specific fragmentation schemes has been aided by high-resolution mass analysis and studies involving deuterated ketones. oup.com Computational studies, specifically using AM1 quantum chemical methods, have been employed to calculate the conformations of the ions that participate in these fragmentation pathways for 3-pinanones. gre.ac.ukgre.ac.uk

Correlation of Protonation-Induced Bond Elongation with Cleavage in Mass Spectrometry

Computational studies have established a correlation between protonation-induced bond elongation and subsequent bond cleavages observed in collision-induced dissociation (CID) experiments. gre.ac.uk This correlation is particularly valuable for interpreting data obtained from ion mobility mass spectrometry (IMS-MS), aiding in the understanding of both drift-time and fragmentation profiles. gre.ac.uk Molecular modeling plays a crucial role in these investigations, as it is used to determine the energy-minimized and geometry-optimized structures, as well as the charge distributions of protonated molecules. These computationally derived structural and electronic data are then utilized in subsequent ion mobility calculations. gre.ac.uk The fragmentation of these protonated molecules forms the fundamental basis for analysis within IMS-MS. gre.ac.uk

Molecular Modeling and Docking Studies (e.g., Cyclodextrin (B1172386) Host-Guest Complexes)

Molecular modeling and docking studies have been applied to investigate the interactions of this compound derivatives with host molecules, such as cyclodextrins. Molecular modeling has been conducted to determine the energy-minimized and geometry-optimized structures, along with the charge distributions, of protonated molecules, which are essential inputs for ion mobility calculations. gre.ac.uk

Computational models have been specifically developed to study the binding affinities of cyclodextrin host-guest complexes, including those formed with 1R,2R,5R-2-hydroxy-3-pinanone. researchgate.nettemple.edu These studies aim to enhance the understanding of the role of molecular reorganization in the recognition process between host and guest molecules. researchgate.nettemple.edu While these computational models demonstrate good accuracy for small aromatic and alkyl derivatives, including 1R,2R,5R-2-hydroxy-3-pinanone, they may sometimes underpredict the binding strength of experimentally observed strong binders. researchgate.nettemple.edu The conformational partitioning of β-cyclodextrin (β-CD) host-guest systems is determined by the orientation of the guest's polar functional group relative to the wider and narrower rims of the β-CD cavity. temple.edu

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are increasingly utilized for the prediction of spectroscopic parameters, complementing experimental data and providing deeper insights into molecular structure and properties. While specific detailed predictions for this compound were not extensively detailed in the provided search results, the general application of these methods to related compounds and Schiff bases derived from 2-hydroxy-3-pinanone is well-established.

Quantum chemical calculations, such as Density Functional Theory (DFT) with specific basis sets (e.g., B3LYP 6-31++G(d,p)), are employed to calculate molecular geometries and predict spectroscopic properties. nih.gov These computational results are then compared with experimental data obtained from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ²⁹Si) and Infrared (IR) spectroscopy to validate the theoretical models and aid in structural elucidation. nih.govacs.org Furthermore, time-dependent density functional theory (TD-DFT) has been successfully combined with circular dichroism (CD) spectroscopy to assign absolute stereochemistry, demonstrating the predictive power of computational methods in spectroscopy. nih.gov

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry Techniques for Mechanistic and Isomer Analysis

Mass spectrometry (MS) plays a vital role in elucidating the mechanistic pathways of fragmentation and differentiating between isomers of 3-pinanone and its related structures.

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for studying the fragmentation patterns of molecules, which can provide insights into their structure and even conformational influences. For the diastereoisomeric 3-pinanones, specifically pinocamphone (B1236806) (trans-3-pinanone) and isopinocamphone (B82297) (cis-3-pinanone), distinct differences in their isobutane (B21531) chemical ionization (CI) mass spectra have been observed. gre.ac.ukoup.com

In the isobutane CI mass spectrum of the cis isomer, the dominant fragmentation pathway involves the loss of H₂O, leading to a prominent ion at m/z 135. In contrast, the trans isomer's spectrum is characterized by the dominant loss of C₂H₄O, resulting in a significant ion at m/z 109. gre.ac.uk This difference is supported by analysis of deuterated compounds, where the 2,4,4-deuterated compound loses C₂HD₃O. gre.ac.uk These findings suggest that protonation by isobutane CI does not significantly alter the ground-state conformation of the isomers, and the observed fragmentation pathways are influenced by conformational factors. gre.ac.ukoup.com

Further research into the electron impact mass spectra of 3-pinanones has shown that the relative intensities of ions at m/z 83 and m/z 55 are reversed between the cis and trans isomers. oup.com The m/z 83 ion is stronger and the m/z 55 ion is weaker in the spectrum of the trans-3-pinanone (pinocamphone), while the opposite is true for cis-3-pinanone (isopinocamphone). oup.com These reproducible differences under GC-MS conditions highlight the impact of molecular conformation on electron impact-induced fragmentation. oup.com

Presented as interactive data table:

| Isomer | Dominant CI-MS Fragmentation (m/z) | Key EI-MS Ions (Relative Intensity) |

| cis-3-Pinanone | Loss of H₂O (135) | m/z 55 (stronger), m/z 83 (weaker) |

| trans-3-Pinanone | Loss of C₂H₄O (109) | m/z 83 (stronger), m/z 55 (weaker) |

Ion Mobility Mass Spectrometry (IM-MS) is a powerful technique for separating gas-phase ions based on their size, shape, and charge, allowing for the differentiation of isomers that share the same mass-to-charge (m/z) ratio. polyu.edu.hknih.gov This method provides an additional dimension of separation beyond conventional MS, yielding collision cross-section (CCS) values that offer structural and molecular dynamics information. polyu.edu.hk

While direct studies on the charge location isomer differentiation of this compound itself using IM-MS are not explicitly detailed in the provided search results, the technique is broadly applicable to distinguishing various types of isomers, including charge location isomers. gre.ac.ukpolyu.edu.hknih.gov The conformational differences observed in the CI-MS of cis- and trans-3-pinanone suggest that these structural variations could potentially lead to measurable differences in their collision cross-sections, making IM-MS a valuable tool for their differentiation. gre.ac.ukgre.ac.uk The ability of IM-MS to probe the conformation of ions and relate it to fragmentation pathways has been explored for other molecules, indicating its potential utility for complex systems like 3-pinanones. gre.ac.uk

Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UHPLC/ESI-MS) is a crucial analytical method for the identification and quantification of various organic compounds, particularly in complex environmental samples. In the context of biogenic organic nitrates (BONs), (1R,2R,5R)-(+)-2-hydroxy-3-pinanone has been widely utilized as a surrogate standard for the approximate quantification of several monoterpene-derived organic nitrates. mdpi.comsdu.edu.cnsdu.edu.cnscience.govscience.govsdu.edu.cn

This approach is particularly valuable due to the lack of commercially available authentic standards for all BONs. sdu.edu.cn Researchers have successfully employed 2-hydroxy-3-pinanone as a surrogate for compounds such as monoterpene hydroxyl nitrate (B79036) (MHN215, MW = 215), pinene keto nitrate (PKN229, MW = 229), and monoterpene dicarbonyl nitrate (MDCN247, MW = 247). mdpi.comsdu.edu.cnsdu.edu.cnsdu.edu.cn

The methodology typically involves UHPLC separation using a C18 column with gradient elution (e.g., methanol (B129727) and 0.1% formic acid in deionized water) followed by ESI-MS detection in positive ion mode. mdpi.comsdu.edu.cnsdu.edu.cn Linear fitting curves of peak areas versus standard concentrations (with r² > 0.99) are established for quantification. mdpi.comsdu.edu.cn Recovery rates for 2-hydroxy-3-pinanone in these quantification studies have been reported to be acceptable, ranging from approximately 74% to 77% mdpi.comsdu.edu.cnsdu.edu.cn.

Presented as interactive data table:

| Biogenic Organic Nitrate (MW) | Surrogate Standard Used | Recovery Rate (%) | Analytical Technique | Reference |

| MHN215 (215) | 2-hydroxy-3-pinanone | 74-77 | UHPLC/ESI-MS | mdpi.comsdu.edu.cnsdu.edu.cnsdu.edu.cn |

| PKN229 (229) | 2-hydroxy-3-pinanone | 74-77 | UHPLC/ESI-MS | mdpi.comsdu.edu.cnsdu.edu.cnsdu.edu.cn |

| MDCN247 (247) | 2-hydroxy-3-pinanone | 74-77 | UHPLC/ESI-MS | mdpi.comsdu.edu.cnsdu.edu.cnsdu.edu.cn |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation and conformational analysis of organic compounds, including this compound and its derivatives. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the connectivity of atoms, the types of functional groups present, and the stereochemical arrangement of molecules in solution. iitmandi.ac.in

The NMR spectra of 2-hydroxy-3-pinanone, a derivative closely related to this compound, have been recorded and utilized for structural assignments. iitmandi.ac.inpageplace.denih.govscribd.comiranchembook.ir For instance, ¹H NMR spectra of conjugated esters derived from (+)-isopinocamphone (cis-3-pinanone) provide insights into the configuration of chiral centers, such as C-2. oup.com The presence of specific doublets with characteristic coupling constants can indicate the presence of a single isomer or a mixture. oup.com

Furthermore, NMR spectroscopy is crucial for understanding conformational mobility within bicyclic systems like the pinane (B1207555) skeleton. The complete assignment of ¹H and ¹³C NMR spectra for various pinane derivatives has provided valuable data regarding their conformations and the structural effects within the bicyclo[3.1.1]heptane series. researchgate.net This detailed spectral information allows chemists to deduce precise three-dimensional structures and analyze the dynamic behavior of these molecules. researchgate.net

X-ray Crystallography for Absolute Configuration Determination of Derivatives

X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules in the solid state. This technique relies on the diffraction of X-rays by the electrons in a crystal, providing a precise three-dimensional map of the atomic positions. mit.edunih.gov

For this compound derivatives, X-ray crystallography has been successfully employed to establish their absolute configurations. For example, the absolute configurations of (S)- and (R)-ACPA (2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid) were established through X-ray crystallographic analysis of a protected (1S,2S,5S)-2-hydroxy-3-pinanone imine derivative of (R)-ACPA. This highlights the utility of 2-hydroxy-3-pinanone as a chiral auxiliary in stereocontrolled syntheses, where its known absolute configuration can be transferred and confirmed in the final product. nih.gov

Another instance involves the compound (1R,2R,5R)-(+)-2α-hydroxypinan-3-one ketimine, where X-ray crystallography confirmed its molecular structure and connectivity, as well as its 1R,2R,5R configuration. uky.edu The technique can also differentiate between E and Z configurations around double bonds in derivatives, as demonstrated by the X-ray analysis of conjugated esters from (+)-isopinocamphone, which confirmed the formation of a single E isomer. oup.com While traditionally requiring a "heavy" atom for confident absolute configuration determination, advancements in methods and detectors now allow for successful determination even with oxygen as the heaviest atom, given good crystal quality. mit.edu

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to determine the chirality and conformational properties of molecules in solution by measuring the differential absorption of left and right circularly polarized light. researchgate.netarxiv.org

CD spectroscopy has been effectively applied to assign the absolute stereochemistry of this compound derivatives. For instance, the absolute stereochemistry of (S)- and (R)-Ethyl-ACPA, synthesized using (1R,2R,5R)- and (1S,2S,5S)-2-hydroxy-3-pinanone as chiral auxiliaries, was assigned based on a comparison of their properties with the enantiomers of ACPA, employing CD spectroscopy in combination with time-dependent density functional theory. nih.gov This integrated approach allows for the examination of the structural and electronic basis for the observed Cotton effect, which is characteristic of chiral molecules. nih.gov

CD spectroscopy provides valuable information about the three-dimensional structure of molecules and is a complementary technique to X-ray crystallography, particularly when single crystals are difficult to obtain. nih.govresearchgate.netresearchgate.net It is a powerful tool for confirming the chirality of synthesized compounds and understanding the conformational preferences of chiral molecules in solution. researchgate.net

Compound Names and PubChem CIDs

Ultraviolet Absorption Characteristics and Light Stability Analysis of Derivatives

The study of ultraviolet (UV) absorption characteristics and light stability is crucial for understanding the photophysical and photochemical behavior of chemical compounds, particularly for those intended for applications where light exposure is a factor. Ketones, such as this compound, typically exhibit an absorption maximum in the ultraviolet region, specifically around 270-300 nm, corresponding to an n→π* electronic transition. This absorption is generally weak in intensity researchgate.net.

Research has focused on synthesizing and characterizing derivatives of this compound, such as 4-arylidene-2-hydroxy-3-pinanones and 4-arylidene isopinocamphones, to explore their potential as UV absorbents and evaluate their photostability. These derivatives are formed by reacting 2-hydroxy-3-pinanone or isopinocamphone with various aromatic aldehydes asianpubs.orgsioc-journal.cnresearchgate.net.

Ultraviolet Absorption Characteristics

Studies have investigated the ultraviolet absorption profiles of various this compound derivatives. For a series of 4-arylidene-2-hydroxy-3-pinanones (compounds a-g), it was observed that the nature of the aromatic aldehyde substituent influenced their UV absorption properties. Specifically, compounds a, b, and e demonstrated good absorbency in the UV-B region. In contrast, compounds c, d, f, and g exhibited dual functionality, absorbing both long-wave ultraviolet (UV-A) and medium-wave ultraviolet (UV-B) radiation asianpubs.orgsioc-journal.cnresearchgate.net.

Similarly, a series of 4-arylidene isopinocamphones (compounds 1-6) were synthesized and their UV absorption characteristics examined. Compounds 1, 2, 3, and 5 were identified as B-type UV absorbents, while compounds 4 and 6 functioned as A-type UV absorbents. Notably, compound 6 also displayed the ability to absorb both UV-A and UV-B radiation sioc-journal.cn.

While these studies confirm the UV absorbing capabilities of these derivatives and categorize their absorption ranges, specific numerical data for maximum absorption wavelengths (λmax) and molar absorptivity (ε) for these compounds were not provided in the publicly available research findings asianpubs.orgsioc-journal.cnresearchgate.net.

Table 1: Ultraviolet Absorption Characteristics of this compound Derivatives

| Derivative Type | Compound Identifier | UV Absorption Type(s) |

| 4-Arylidene-2-hydroxy-3-pinanone | a, b, e | UV-B absorbent |

| 4-Arylidene-2-hydroxy-3-pinanone | c, d, f, g | UV-A and UV-B absorbent |

| 4-Arylidene Isopinocamphone | 1, 2, 3, 5 | UV-B absorbent |

| 4-Arylidene Isopinocamphone | 4 | UV-A absorbent |

| 4-Arylidene Isopinocamphone | 6 | UV-A and UV-B absorbent |

Light Stability Analysis of Derivatives

The light stability of this compound derivatives is a critical aspect, particularly for their potential application in materials science or as photoprotective agents. Photodegradation, often induced by UV radiation, can lead to the breakdown of molecular structures and a reduction in the efficacy of the compound asianpubs.org.

For the series of 4-arylidene-2-hydroxy-3-pinanones (compounds a-g), the light stability was investigated, revealing a distinct order of stability among the derivatives. The sequence from most stable to least stable was determined to be d > c > e > f > b > a > g asianpubs.orgsioc-journal.cnresearchgate.net.

A similar assessment was conducted for the 4-arylidene isopinocamphones (compounds 1-6). The light stability sequence for these compounds was found to be (2) > (1) ≈ (3) ≈ (4) ≈ (6) > (5) sioc-journal.cn. These analyses typically involve monitoring changes in the compound's spectral properties over time upon exposure to light, indicating the extent of degradation asianpubs.orgsioc-journal.cnresearchgate.net.

Table 2: Light Stability Ranking of this compound Derivatives

| Derivative Type | Compound Identifier | Light Stability Ranking (Relative) |

| 4-Arylidene-2-hydroxy-3-pinanone | d | Most stable |

| 4-Arylidene-2-hydroxy-3-pinanone | c | |

| 4-Arylidene-2-hydroxy-3-pinanone | e | |

| 4-Arylidene-2-hydroxy-3-pinanone | f | |

| 4-Arylidene-2-hydroxy-3-pinanone | b | |

| 4-Arylidene-2-hydroxy-3-pinanone | a | |

| 4-Arylidene-2-hydroxy-3-pinanone | g | Least stable |

| 4-Arylidene Isopinocamphone | 2 | Most stable |

| 4-Arylidene Isopinocamphone | 1, 3, 4, 6 | Moderate stability (approx. equal) |

| 4-Arylidene Isopinocamphone | 5 | Least stable |

Biological and Biocatalytic Aspects

Biosynthetic Pathways of 3-Pinanone in Natural Sources (e.g., Hyssopus officinalis)

This compound exists in both cis- and trans-isomeric forms and is a characteristic constituent of the essential oil of certain plants, notably Hyssopus officinalis L., commonly known as hyssop. Hyssopus officinalis is a widely cultivated medicinal and culinary herb, and its essential oil can contain significant amounts of trans-3-pinanone, sometimes as the dominant compound, along with other monoterpenoids such as β-pinene, pinocamphone (B1236806) (which is synonymous with trans-3-pinanone), and isopinocamphone (B82297) (cis-3-pinanone). mdpi.comresearchgate.netbocsci.combenchchem.comnih.govnih.gov

The general biosynthesis of pinenes, which serve as precursors or related structures to this compound, commences with the activation of isoprene (B109036) units: dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP). These C5 precursors are generated via the mevalonate (B85504) (MVA) and deoxyxylulose phosphate (B84403) (MEP) pathways. baranlab.orgrsc.org The condensation of DMAPP and IPP leads to geranyl pyrophosphate (GPP), a C10 precursor for monoterpenes. GPP then isomerizes to linaloyl pyrophosphate, forming an allylic cation that undergoes cyclization, catalyzed by specific terpene synthases, to yield various monoterpene skeletons, including α- and β-pinenes. rsc.org

While this compound is recognized as a naturally occurring monoterpene, distinct from geraniol-derived compounds in some biosynthetic contexts, the precise enzymatic pathway leading directly to this compound from its pinene precursors within plants like Hyssopus officinalis has not been fully elucidated in detailed enzymatic steps. uea.ac.uk However, studies on Mentha species have indicated that the overexpression of certain genes, such as an LTP (lipid transfer protein) gene, can lead to a significant increase in this compound levels, suggesting a genetic influence on its production. rsc.org Furthermore, the metabolism of this compound itself has been studied in mammalian systems, showing its conversion to hydroxylated derivatives like 2-hydroxy-cis-3-pinanone by cytochrome P450 enzymes (e.g., P4503A4) in liver microsomes. mdpi.comnih.gov

Biocatalytic Transformations of Pinene Derivatives Leading to Oxygenated Products

Biocatalysis offers a "green" alternative for the selective oxidation of monoterpenes, providing access to valuable oxygenated derivatives, including this compound and its hydroxylated forms. Microorganisms and enzymes demonstrate remarkable chemo-, regio-, and stereoselectivity in these transformations. mdpi.com

Several biocatalytic routes involving pinene derivatives have been reported:

Transformation of β-Pinene: The fungus Aspergillus niger TBUYN-2 has been shown to biotransform (-)-β-pinene into (+)-trans-pinocarveol. This trans-pinocarveol can be further metabolized by the same organism into a variety of oxygenated products, including (+)-pinocarvone, (-)-3-isopinanone (a form of this compound), (+)-2α-hydroxy-3-pinanone, and (+)-2α,5-dihydroxy-3-pinanone. taylorandfrancis.com This demonstrates a direct microbial pathway from a pinene derivative to this compound and its hydroxylated forms.

Oxidation of α-Pinene: Cytochrome P450 (CYP) enzymes are prominent biocatalysts involved in the oxidative functionalization of pinenes. These enzymes can convert α-pinene into various oxygenated products such as myrtenol (B1201748) and α-pinene oxide. mdpi.com α-Pinene oxide can subsequently undergo rearrangement to form verbenol (B1206271). researchgate.net

The cold-adapted fungus Chrysosporium pannorum A-1 is reported to oxidize α-pinene primarily to verbenol and verbenone. uni-bielefeld.de

A biocatalytic cascade system utilizing oxidoreductase enzymes, specifically 2-1B peroxidase and M120 laccase, was designed for the allylic oxidation of (+)-α-pinene, yielding verbenol as the main product, which is then further oxidized to verbenone. mdpi.com

Whole-cell biocatalysts, such as an intergeneric hybrid of Aspergillus niger and Penicillium digitatum, have been successfully employed to biotransform (-)-α-pinene into (-)-verbenol with a notable yield. mdpi.com

Immobilized Picea abies plant cell cultures have also demonstrated the ability to transform α-pinene into trans-verbenol (B156527) and verbenone. Interestingly, pinocamphone (trans-3-pinanone) was detected as a minor product when using immobilized cells, a compound not observed in free-cell cultures. tandfonline.com This suggests that the immobilization strategy can influence the product profile, potentially by altering enzyme accessibility or microenvironment.

In some catalytic oxidation studies of α-pinene using biomimetic systems (e.g., an [Fe-III(BPMP)Cl(mu-O)(FeCl3)-Cl-III] complex mimicking MMO enzyme), 2-hydroxy-3-pinanone has been identified as a co-product, albeit in low yields (<7%). researchgate.netresearchgate.net While this is a biomimetic catalytic process rather than a purely enzymatic one, it highlights the potential for forming hydroxylated pinanone structures from α-pinene.

These findings illustrate the diverse biocatalytic capabilities of various microorganisms and enzymes in transforming pinene derivatives into a range of oxygenated products, including this compound and its hydroxylated forms, which are valuable compounds in the flavor, fragrance, and pharmaceutical industries.

Table 1: Examples of Biocatalytic Transformations of Pinene Derivatives

| Substrate | Biocatalyst / Enzyme System | Main Products | Minor Products / Co-products | Reference |

| (-)-β-Pinene | Aspergillus niger TBUYN-2 (whole cell) | (+)-trans-Pinocarveol | (+)-Pinocarvone, (-)-3-Isopinanone, (+)-2α-Hydroxy-3-pinanone, (+)-2α,5-Dihydroxy-3-pinanone | taylorandfrancis.com |

| α-Pinene | Chrysosporium pannorum A-1 (whole cell) | Verbenol, Verbenone | Not specified | uni-bielefeld.de |

| (+)-α-Pinene | 2-1B Peroxidase, M120 Laccase (biocatalytic cascade) | Verbenol, Verbenone | Myrtenol, Myrtenal (<10%) | mdpi.com |

| (-)-α-Pinene | Aspergillus niger x Penicillium digitatum (hybrid whole cell) | (-)-Verbenol | Not specified | mdpi.com |

| α-Pinene | Picea abies cells (immobilized) | trans-Verbenol, Verbenone | Pinocamphone (trans-3-pinanone) | tandfonline.com |

| α-Pinene | [Fe-III(BPMP)Cl(mu-O)(FeCl3)-Cl-III] (biomimetic catalyst) | Verbenone | 2-Hydroxy-3-pinanone (<7%) | researchgate.netresearchgate.net |

Interfacing Whole Cell Biocatalysis with Chemocatalysis in Multi-step Syntheses

The integration of whole-cell biocatalysis with chemocatalysis in multi-step syntheses represents a powerful strategy in modern organic chemistry, aligning with principles of green chemistry by enhancing efficiency and reducing waste. researchgate.netuni-bielefeld.demdpi.comnih.gov This "one-pot" approach minimizes or eliminates intermediate isolation and purification steps, leading to reduced solvent consumption, lower waste generation, and improved space-time yields. researchgate.net

Whole-cell biocatalysts are particularly advantageous in such hybrid systems due to their cost-effectiveness and inherent capabilities. They can be prepared at relatively low cost, often without the need for extensive enzyme purification. Furthermore, the intracellular environment of whole cells provides natural cofactor regeneration systems, which are crucial for many enzymatic reactions, and offers a protective barrier that enhances enzyme stability and lifespan. researchgate.netacs.org

Despite these benefits, interfacing biocatalysis with chemocatalysis presents challenges, primarily related to the compatibility of the catalysts and their optimal reaction conditions. Enzymes typically function best in aqueous media at mild pH and temperature, while many chemocatalytic reactions require organic solvents, extreme pH, or elevated temperatures, which can deactivate enzymes. mdpi.comuni-bielefeld.denih.gov Strategies to overcome these incompatibilities include:

Aqueous Reaction Media: Utilizing water as a common solvent for both catalytic steps, as enzymes are naturally active in aqueous environments. uni-bielefeld.de

Catalyst Immobilization: Immobilizing enzymes or whole cells onto solid supports not only facilitates their recovery and reuse but can also improve their stability in non-native environments or in the presence of chemical catalysts. baranlab.orgmdpi.comtudelft.nl This compartmentalization can protect the biocatalyst from harsh conditions or inhibitory chemical species.

Sequential or Concurrent Processes: Designing multi-step processes where reactions occur sequentially in the same pot, allowing for adjustment of conditions between steps, or concurrently if the catalysts and conditions are mutually compatible. nih.gov

Examples of successful hybrid chemoenzymatic cascades include the coupling of biocatalyzed alcohol oxidation with a chemocatalyzed Pictet-Spengler annulation for the synthesis of tetrahydroisoquinoline alkaloids in aqueous buffer at mild pH. researchgate.nettandfonline.com Another instance involves synergistic bio- and photocatalysis for the production of complex molecules like amino acids with multiple stereocenters. mdpi.commdpi.com

While the general principles and numerous applications of interfacing whole-cell biocatalysis with chemocatalysis are well-established for various synthetic targets, specific examples detailing the direct synthesis of this compound or its derivatives through such a hybrid chemo-biocatalytic cascade are not explicitly detailed in the provided literature. However, 2-hydroxy-3-pinanone has been widely utilized as a chiral auxiliary in various chemical asymmetric syntheses, including the preparation of α-amino acids, nornicotine, and sphingosine (B13886) analogs, highlighting its utility as a building block in complex molecule synthesis. bocsci.comacs.orgtandfonline.comvulcanchem.comresearchgate.netgoogle.comresearchgate.net This indicates the potential for this compound derivatives to be integrated into broader synthetic strategies, potentially including future hybrid approaches.

Environmental Aspects of 3 Pinanone Derivatives

Formation of Biogenic Organic Nitrates Originating from Pinene and Limonene (B3431351) Oxidation

The atmospheric oxidation of monoterpenes like α-pinene and limonene by oxidants such as the hydroxyl radical (OH) and the nitrate (B79036) radical (NO3) is a major pathway for the generation of organic nitrates. These reactions are particularly important in forested regions where BVOC emissions are high acs.orgnih.gov.

Oxidation Pathways and Organic Nitrate Yields:

During the daytime, OH radical-initiated processes are a dominant source of organic nitrates sdu.edu.cn. The reaction of α-pinene with OH in the presence of nitric oxide (NO) can lead to the formation of α-pinene nitrates copernicus.org. Reported molar yields for organic nitrates from the OH radical oxidation of α-pinene vary, with studies indicating yields of 18% nih.gov, 26% nih.gov, and a lower limit of 1% nih.gov.

At night, the nitrate radical (NO3) becomes a crucial oxidant for BVOCs, as it is rapidly photolyzed during the day copernicus.orgscispace.com. NO3-initiated oxidation of monoterpenes is a significant pathway for nighttime secondary organic aerosol (SOA) formation and organic nitrate production copernicus.orgnih.govnoaa.govresearchgate.netacs.orgcopernicus.orgresearchgate.net.

Studies on α-pinene oxidation by NO3 radicals have identified products such as pinonaldehyde and specific organic nitrates, including 3-oxopinane-2-nitrate and 2-hydroxypinane-3-nitrate, with a total organic nitrate yield estimated at approximately 14% acs.org. While early studies sometimes reported low or zero SOA formation from α-pinene + NO3, more recent research under simulated ambient nighttime conditions suggests substantial SOA yields, with particulate nitrates constituting a significant portion (60–70%) of the SOA mass, particularly through the nitrooxy peroxy (nRO2) radical self-reaction (nRO2+RO2) pathway, which can yield up to 65% SOA mass researchgate.netcopernicus.org. Pinene nitrooxy hydroperoxide (PNP) is another notable product, with a molar yield of 58% from the nRO2+HO2 pathway copernicus.org.

Limonene, possessing two double bonds, exhibits efficient formation of organic nitrates and SOA upon NO3 oxidation nih.govresearchgate.netcopernicus.orgcopernicus.orgsemanticscholar.org. The organic nitrate yield from the NO3 + limonene reaction has been observed to be approximately 30% copernicus.orgsemanticscholar.org. Secondary organic aerosol mass yields from this reaction typically range from 25% to 40% copernicus.orgsemanticscholar.org. The sequential oxidation of both double bonds in limonene contributes to the observed aerosol and organic nitrate formation researchgate.netcopernicus.orgsemanticscholar.org. Limonene generally shows higher organic nitrate and SOA yields compared to α-pinene from NO3 oxidation, attributed to structural differences nih.govcopernicus.org.

The contribution of organic nitrates to the total organic aerosol mass can be substantial, ranging from 5% to 77% in fine particulate matter mdpi.com. In some urban areas, their contribution can be as high as 12–17%, and up to 9% in coastal regions acs.org.

| Monoterpene | Oxidant | Organic Nitrate Yield (%) | SOA Mass Yield (%) | Key Findings / Notes |

|---|---|---|---|---|

| α-Pinene | OH radical | 18-26 (variable) nih.gov | Not specified for OH-only nitrate formation | Yields are uncertain; forms α-pinene nitrates nih.govcopernicus.org. |

| α-Pinene | NO3 radical | ~14 (total organic nitrate) acs.org | 0-65 (variable, pathway-dependent) researchgate.netcopernicus.org | Forms 3-oxopinane-2-nitrate, 2-hydroxypinane-3-nitrate acs.org. Significant SOA and particulate nitrate (60-70%) under ambient nighttime conditions, especially via nRO2+RO2 pathway researchgate.netcopernicus.org. |

| Limonene | NO3 radical | ~30 copernicus.orgsemanticscholar.org | 25-40 copernicus.orgsemanticscholar.org | Sequential oxidation of two double bonds researchgate.netcopernicus.orgsemanticscholar.org. Generally higher yields than α-pinene nih.govcopernicus.org. |

Role of 3-Pinanone and its Derivatives:

While this compound itself is a bicyclic ketone derived from the pinane (B1207555) skeleton, its direct mechanistic role as a precursor in the atmospheric formation of biogenic organic nitrates from pinene and limonene is not extensively detailed in the current literature. However, related compounds, particularly hydroxylated derivatives, show relevance in these processes:

2-Hydroxy-3-pinanone is an oxidation product of α-pinene. Studies have indicated that 2-hydroxy-3-pinanone can be formed to a lesser extent from the reaction of OH with α-pinene, particularly in the absence of NOx researchgate.net. This suggests its formation as an intermediate in the broader atmospheric degradation of α-pinene.

Analytical Significance: (1R,2R,5R)-(+)-2-hydroxy-3-pinanone has been utilized as a surrogate standard for the quantification of certain pinene-derived particulate organic nitrates, such as pinene keto nitrate (PKN229) and monoterpene hydroxyl nitrate (MHN215, identified as 2-hydroxypinane-3-nitrate) in ambient particulate matter sdu.edu.cnsdu.edu.cn. This application highlights its structural similarity to actual atmospheric organic nitrate species and its utility in analytical methodologies for studying these compounds.

This indicates that while this compound itself may not be a direct precursor to organic nitrates, its hydroxylated derivative is an atmospheric oxidation product of pinene and serves as a valuable reference compound for the analytical characterization of pinene-derived organic nitrates, thereby indirectly contributing to the understanding of their environmental aspects.

Historical Perspectives and Future Research Directions

Evolution of 3-Pinanone's Role in Asymmetric Synthesis

The journey of this compound in asymmetric synthesis began with the recognition of its potential as a chiral auxiliary, a compound temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The readily available and enantiomerically pure forms of α-pinene, from which this compound can be synthesized, made it an attractive starting material for developing such auxiliaries.

Early and significant applications of this compound-derived chiral auxiliaries focused on aldol (B89426) condensations. Specifically, Schiff bases derived from 2-hydroxy-3-pinanone and glycine (B1666218) ethyl ester were found to undergo highly diastereoselective and enantioselective aldol reactions when controlled by a titanium complex. These reactions provided access to β-hydroxy-α-amino acids, crucial building blocks in organic chemistry. The methodology demonstrated excellent enantioselectivity, often leading to the formation of (2S,3R)-D-erythro structures in good yields.

Beyond aldol reactions, this compound derivatives have been instrumental in the enantioselective synthesis of a diverse range of biologically active compounds. Notable examples include the stereocontrolled synthesis of minor tobacco alkaloids such as nornicotine, anabasine, and anatabine. These syntheses typically involve the initial formation of a chiral ketimine from 2-hydroxy-3-pinanone and an appropriate amine, followed by enantioselective C-alkylation. The absolute configurations of the products were often confirmed through techniques like X-ray crystallographic analysis of related imine derivatives.

Furthermore, this compound-based chiral auxiliaries have been successfully applied in the synthesis of sphingoid bases, including sphingosine (B13886), sphinganines, and phytosphingosines. These syntheses, involving aldol condensations between an iminoglycinate bearing a 2-hydroxy-3-pinanone group and various aldehydes, also proceeded with excellent enantioselectivity. The utility of pinene-based amino alcohol chiral auxiliaries has also been demonstrated in the enantioselective synthesis of secondary alcohols from aldehydes using diethyl zinc.

The evolution of this compound's role is summarized in the table below, highlighting key applications and the type of stereocontrol achieved.

Table 1: Key Applications of this compound Derivatives in Asymmetric Synthesis

| Application Area | This compound Derivative Used (Example) | Type of Reaction/Transformation | Stereochemical Outcome/Selectivity | References |

| β-Hydroxy-α-amino acids | 2-Hydroxy-3-pinanone | Aldol Condensation (Titanium-controlled) | Diastereo- and Enantioselective (e.g., (2S,3R)-D-erythro) | |

| Minor Tobacco Alkaloids | 2-Hydroxy-3-pinanone | Enantioselective C-alkylation of Ketimines | High Enantiomeric Excess (e.g., 91% ee for (S)-(-)-nornicotine) | |

| Sphingoid Bases | (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone | Aldol Condensation | Excellent Enantioselectivity | |

| Secondary Alcohols | Pinene-based amino alcohol chiral auxiliaries | Aldehyde alkylation with diethyl zinc | Enantioselective |

Contemporary Challenges and Emerging Opportunities in this compound Chemistry

Despite its established utility, the field of this compound chemistry continues to face contemporary challenges while presenting new opportunities for research and application. A primary challenge in asymmetric synthesis, generally, is the development of methods that are not only highly selective but also efficient, cost-effective, and environmentally benign. For this compound, this translates to optimizing synthetic routes, minimizing waste, and exploring greener chemical processes for its production and utilization.

Emerging opportunities for this compound lie in its continued development as a versatile chiral building block and in the design of novel chiral catalysts. Its bicyclic structure provides a unique scaffold that can be modified to create new ligands and auxiliaries with tailored stereochemical properties. For instance, 2-hydroxy-3-pinanone is recognized for its potential in creating innovative formulations and as a chiral building block for synthesizing biologically active molecules, particularly in the pharmaceutical industry.

Current research explores the transformation of α-pinene epoxide into this compound, indicating ongoing efforts to find efficient synthetic pathways to this compound. Furthermore, 2-hydroxy-3-pinanone has been identified as a co-product in catalytic oxidation processes aimed at upgrading terpenes, suggesting its potential recovery and utilization from other chemical transformations. The development of novel chiral titanium complexes based on 2-hydroxy-3-pinanone is an active area, highlighting its continued relevance in the design of sophisticated catalytic systems for asymmetric transformations.

Beyond its direct use as an auxiliary, this compound's role as an intermediate in the synthesis of complex natural products and as a ligand in metal complex catalysts for asymmetric synthesis represents a significant ongoing area of research. Investigations into the metabolization of cis- and trans-3-pinanone, revealing the formation of different hydroxy derivatives, also open avenues for exploring new derivatives with potentially varied applications or biological activities. These ongoing efforts underscore this compound's enduring importance and adaptability in addressing the evolving demands of modern synthetic chemistry.

Q & A

Q. What are the optimal analytical methods for identifying and quantifying 3-Pinanone in complex mixtures?

- Methodological Answer : this compound, a bicyclic monoterpene ketone, is best analyzed using gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) for volatile compound isolation. Key parameters include:

- Column selection : Polar capillary columns (e.g., DB-WAX) to resolve ketones from other terpenes.

- Ionization : Electron impact (EI) mode at 70 eV, targeting fragment ions at m/z 95 (base peak) and 108 for structural confirmation .

- Quantification : Use internal standards (e.g., camphor derivatives) to account for matrix effects in plant extracts or synthetic mixtures.

- Data Example : In floral volatile studies, HS-SPME-GC-MS detected this compound at 0.02–0.5% in Magnolia species, with retention indices calibrated against n-alkanes .

Q. What are the established synthetic routes for this compound, and how do their yields compare under varying conditions?

- Methodological Answer :

- Oxidation of Pinane Derivatives : this compound is synthesized via oxidation of α-pinene or pinocamphone using catalysts like selenium dioxide (SeO₂), yielding ~40–60% under reflux conditions. Side products (e.g., 2-hydroxy-3-pinanone) require purification via fractional distillation .

- Biocatalytic Routes : Microbial oxidation (e.g., Pseudomonas spp.) offers greener alternatives but with lower yields (<20%), necessitating optimization of fermentation parameters (pH, aeration) .

- Validation : Confirm purity via NMR (¹³C signals at δ 210–220 ppm for ketone carbons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to aggregate data from pharmacological studies, filtering for variables like dosage, model organisms (e.g., in vitro vs. rodent models), and solvent carriers (e.g., DMSO vs. ethanol) .

- Meta-Analysis : Use random-effects models to quantify heterogeneity. For example, discrepancies in antimicrobial efficacy (MIC values ranging 50–200 µg/mL) may stem from strain-specific resistance or assay protocols .

- Experimental Replication : Design dose-response studies with standardized positive controls (e.g., ampicillin for bacteria) and blinded data analysis to minimize bias .

Q. What experimental strategies are effective in determining the stability of this compound under different environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose this compound to controlled stressors:

- Thermal Degradation : Heat at 40–80°C for 1–30 days, monitoring decomposition via GC-MS.

- Photolytic Stability : UV irradiation (254 nm) in quartz cells, assessing ketone integrity through carbonyl loss .

- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations. For instance, this compound shows <10% degradation at 25°C over 6 months in amber glass .

Q. How can mechanistic studies elucidate the role of this compound in plant-insect interactions?

- Methodological Answer :

- Behavioral Assays : Use olfactometers to test insect attraction/repellency (e.g., Apis mellifera response to this compound-laced baits). Normalize results against baseline activity .

- Transcriptomic Profiling : Apply RNA-seq to insect antennae exposed to this compound, identifying odorant-binding proteins (OBPs) via differential gene expression analysis .

- Field Trials : Conduct dual-choice experiments in natural habitats, correlating this compound emission rates (quantified via dynamic headspace sampling) with pollinator visitation frequencies .

Data Contradiction and Validation

Q. Why do chromatographic retention times for this compound vary across studies, and how can this be standardized?

- Methodological Answer :

- Retention Index (RI) Calibration : Use homologous series of n-alkanes (C8–C20) to calculate RI values, ensuring cross-study comparability. For example, this compound exhibits an RI of 1160–1180 on DB-5 columns, but 1240–1260 on polar phases .

- Interlaboratory Validation : Collaborate with multiple labs to establish a reference RI database, accounting for column aging and detector sensitivity differences .

Literature and Knowledge Gaps

Q. What gaps exist in the current literature on this compound’s ecological roles, and how can they be addressed?

- Methodological Answer :

- Scoping Review : Apply Arksey and O’Malley’s framework to map studies on this compound’s ecological functions (e.g., allelopathy, predator deterrence). Prioritize understudied areas like soil-microbe interactions .

- Field Surveys : Deploy passive air sampling in ecosystems with high this compound emitters (e.g., Pinus forests), correlating spatial emission patterns with biodiversity metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.